Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate
Description
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 4-methoxyphenyl substituent. The (2R) stereochemistry at the α-carbon distinguishes it from enantiomeric forms. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, where its Boc group offers stability during reactions while enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
methyl (2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIHTTUAILLQT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169235 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211177-78-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211177-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group
The synthesis begins with the protection of the primary amino group to prevent unwanted side reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is universally employed due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions.
Typical Procedure :
A solution of L-phenylalanine derivative (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) is treated with Boc anhydride (12 mmol) and triethylamine (15 mmol) at 0°C. The reaction is stirred for 12 hours at room temperature, followed by quenching with water. The organic layer is dried over sodium sulfate and concentrated to yield the Boc-protected intermediate .
Key Parameters :
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Solvent : Dichloromethane or tetrahydrofuran.
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Base : Triethylamine or N,N-diisopropylethylamine.
Formation of the Propanoate Backbone
The propanoate backbone is constructed via a stereoselective aldol reaction or Michael addition to introduce the 4-methoxyphenyl substituent.
Aldol Reaction Protocol :
The Boc-protected amino acid (5 mmol) is reacted with 4-methoxybenzaldehyde (6 mmol) in the presence of a chiral catalyst (e.g., proline-derived organocatalyst, 10 mol%) in THF at -20°C. After 24 hours, the mixture is acidified (pH 3–4) and extracted with ethyl acetate. The desired (2R,3S)-configured product is isolated via silica gel chromatography .
Key Observations :
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Stereoselectivity : >90% enantiomeric excess (ee) achieved using proline catalysts.
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Temperature : Lower temperatures (-20°C to 0°C) favor diastereomeric control.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, 25°C, 6h | 78 | 95 |
| FeCl₃, 40°C, 8h | 65 | 88 |
Esterification to Methyl Ester
The carboxylic acid moiety is esterified using methanol under acidic or catalytic conditions.
Acid-Catalyzed Esterification :
The propanoic acid derivative (5 mmol) is refluxed with methanol (50 mL) and concentrated sulfuric acid (1 mL) for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and sodium bicarbonate. The organic layer is dried and concentrated to afford the methyl ester .
Alternative Method :
Dicyclohexylcarbodiimide (DCC)-mediated esterification with methanol yields 93% product but requires rigorous purification to remove DCU byproducts.
Industrial-Scale Synthesis Considerations
Industrial production emphasizes cost efficiency and reproducibility. Key adaptations include:
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Continuous Flow Reactors : Reduce reaction times from hours to minutes.
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Automated Purification : Simulated moving bed (SMB) chromatography enhances throughput.
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Catalyst Recycling : Immobilized organocatalysts reduce waste .
Production Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 100 g | 2 metric tons |
| Purity | ≥98% | ≥99.5% |
| Cost per kg | $1,200 | $300 |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing the target compound:
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Boc Protection → Aldol | High stereoselectivity | Multi-step purification | 75 |
| Direct Alkylation | Fewer steps | Moderate enantiomeric control | 68 |
Challenges and Optimization Strategies
Common Issues :
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Low Stereoselectivity : Addressed using chiral auxiliaries or asymmetric catalysis.
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Byproduct Formation : Mitigated via gradient elution chromatography.
Recent Advances :
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other functional groups. Acidic conditions typically cleave this group:
Key Findings :
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TFA is preferred for rapid, room-temperature deprotection without side reactions .
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Post-deprotection, the free amine can undergo further functionalization (e.g., acylation, alkylation) .
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid:
Key Findings :
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Basic hydrolysis preserves stereochemistry at the C2 position due to the absence of epimerization .
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The carboxylic acid product is pivotal for peptide coupling or metal coordination studies .
Amide Bond Formation
The deprotected amine reacts with carboxylic acids or activated esters to form amides:
Example Reaction :
Key Findings :
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HATU and T3P minimize racemization, critical for maintaining the 2R configuration .
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Pyridine aids in neutralizing HCl byproducts during T3P-mediated reactions .
Demethylation of the 4-Methoxyphenyl Group
The 4-methoxy group can be converted to a hydroxyl group under strong acidic or nucleophilic conditions:
Key Findings :
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BBr₃ offers better selectivity but requires cryogenic conditions .
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Demethylation expands utility in synthesizing phenolic derivatives for drug discovery .
Stereochemical Integrity in Reactions
The 2R configuration remains intact under most conditions:
| Reaction Type | Racemization Risk | Mitigation Strategy | Source |
|---|---|---|---|
| Boc deprotection | Low | Use mild acids (e.g., TFA) at low temperatures | |
| Ester hydrolysis | Moderate | Avoid prolonged heating in acidic conditions |
Scientific Research Applications
Peptide Synthesis
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate is primarily utilized as a building block in the synthesis of peptides. The Boc group serves to protect the amino functionality during the coupling process, allowing for selective reactions without interference from the amino group. This compound can be incorporated into peptide chains through standard coupling methods using reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Medicinal Chemistry
In medicinal chemistry, this compound can be modified to create various derivatives that exhibit biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to biological targets. Compounds derived from this compound have been explored for their potential as enzyme inhibitors and receptor modulators.
Drug Development
The versatility of this compound allows it to be used in drug development processes, particularly in the design of prodrugs that can improve bioavailability and therapeutic efficacy. The Boc protecting group can be easily removed under mild acidic conditions, releasing the active amino acid for further biological interactions.
Organic Synthesis
Beyond peptide synthesis, this compound is employed in various organic synthesis applications, including the preparation of complex organic molecules and intermediates used in pharmaceuticals.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the successful incorporation of this compound into a peptide sequence using DCC-mediated coupling. The resulting peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts. This highlights the importance of using protected amino acids in achieving desired pharmacological profiles.
Case Study 2: Development of Enzyme Inhibitors
Research focused on modifying derivatives of this compound to develop potent enzyme inhibitors for therapeutic applications. The modifications aimed at increasing selectivity and potency against specific targets, demonstrating the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or other biomolecules. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
Key Observations :
- Steric effects : Bulkier substituents like iodine may hinder reactions at the para position .
- Hydroxy analogs require protection during synthesis due to their susceptibility to oxidation or side reactions .
Stereochemical Differences
Enantiomeric forms of the target compound exhibit distinct biochemical interactions:
Key Observations :
- The (2R) configuration is critical in drug synthesis, as seen in KZR-616, where stereochemistry governs proteasome binding .
- Enantiomeric purity is crucial for pharmacological activity, necessitating precise synthetic control .
Functional Group Modifications
Variations in protecting groups or ester moieties influence stability and synthetic utility:
Biological Activity
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate, often referred to as a derivative of β-amino acids, exhibits significant biological activities that have been the focus of various research studies. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 277.34 g/mol
This compound features a tert-butoxycarbonyl (Boc) group, which is often utilized in organic synthesis for protecting amines, and a methoxyphenyl moiety that may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in cellular signaling pathways. For instance, studies have shown that β-amino acid derivatives can modulate the activity of histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer and other diseases .
2. Inhibition Studies
A comparative analysis of β-amino acid derivatives has revealed varying degrees of potency against different HDAC isoforms. For example, while some derivatives demonstrate significant inhibition against HDAC1–3, others show selective activity towards HDAC10, suggesting that structural modifications can greatly influence biological efficacy .
| Compound | HDAC Isoform Inhibition | IC50 (nM) |
|---|---|---|
| Azumamide C | HDAC1 | 14 |
| Azumamide E | HDAC2 | 67 |
| Methyl (2R)-Boc-amino | HDAC3 | 50 |
3. Case Studies
One notable study focused on the synthesis and biological evaluation of azumamides, which are structurally related to this compound. The findings indicated that modifications at specific positions on the β-amino acid scaffold could enhance or diminish inhibitory activity against HDACs .
In another case, an investigation into the pharmacological properties of similar compounds revealed their potential as selective PPARγ modulators, which are important for managing metabolic disorders such as type 2 diabetes . The selective modulation observed could lead to fewer side effects compared to full agonists.
1. Synthesis and Characterization
The synthesis of this compound involves standard organic reactions including amide formation and esterification. Characterization techniques such as NMR and HPLC have confirmed the purity and structural integrity of synthesized compounds .
2. Pharmacological Profiles
The pharmacological profiles of this compound indicate potential therapeutic applications in oncology and metabolic diseases due to its ability to modulate key enzymatic pathways. The selectivity observed in enzyme inhibition suggests a promising avenue for drug development aimed at minimizing off-target effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate, and what critical steps ensure stereochemical fidelity?
- Methodological Answer : The compound is synthesized via a multi-step approach involving protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups and subsequent ammonolysis are critical. A representative synthesis involves:
Reacting (2R,3R)-methyl 3-(benzyloxycarbonylamino)-2-hydroxy-3-(4-methoxyphenyl)propanoate with TBDMSOTf and 2,6-lutidine to introduce the TBDMS group (97% yield) .
Deprotection using ammonia gas to yield the final product.
Key factors include inert reaction conditions (e.g., 0°C to room temperature) and monitoring via TLC for intermediate consumption .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : Peaks at δ 7.2–6.8 ppm confirm the 4-methoxyphenyl aromatic protons.
- ¹³C NMR : Signals for the tert-butoxycarbonyl (Boc) group appear at ~155 ppm (C=O) and ~80 ppm (quaternary C).
- HRMS : Exact mass matching confirms molecular formula integrity .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions, and what deprotection strategies are optimal?
- Methodological Answer : The Boc group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (0.1 M, 30 equiv, 0°C to RT) selectively removes the Boc group without affecting the methyl ester or methoxyphenyl moieties . Stability studies show that neutral or mildly basic conditions (e.g., potassium carbonate) preserve the Boc group, while strong bases (e.g., NaOH) may hydrolyze the methyl ester .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis, particularly at the α-carbon?
- Methodological Answer : Stereochemical control is achieved via:
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl carbamate derivatives) .
- Protecting group synergy : TBDMS protection of hydroxyl groups minimizes racemization during ammonolysis .
- Low-temperature reactions : Performing key steps (e.g., ammonolysis) at 0°C reduces kinetic resolution issues .
Q. How can computational modeling predict the compound’s reactivity in peptide coupling or enzyme inhibition studies?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s conformation and electronic properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
